Selenoethionine

Beschreibung

The exact mass of the compound Butanoic acid, 2-amino-4-(ethylseleno)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

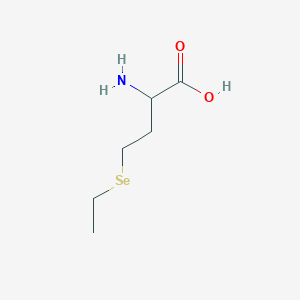

2D Structure

Eigenschaften

IUPAC Name |

2-amino-4-ethylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZQKUHKVLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948644 | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-27-0, 6810-64-6 | |

| Record name | Selenoethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-amino-4-(ethylseleno)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-4-(ethylseleno)butanoic acid, a selenoamino acid of interest in various research and development fields. This document details a feasible synthetic route, outlines key characterization methodologies, and presents expected data in a structured format for ease of reference.

Introduction

2-amino-4-(ethylseleno)butanoic acid, an analog of the naturally occurring amino acid selenomethionine, holds potential for applications in drug development, nutritional science, and as a biochemical probe. Its structure, featuring an ethylseleno moiety, offers unique physicochemical properties compared to its methyl counterpart, potentially influencing its biological activity, including antioxidant capacity and incorporation into proteins. This guide serves as a resource for the controlled synthesis and thorough characterization of this compound.

Synthesis of 2-amino-4-(ethylseleno)butanoic Acid

A plausible and efficient method for the synthesis of 2-amino-4-(ethylseleno)butanoic acid involves the nucleophilic substitution of a suitable starting material with sodium ethylselenolate. A common precursor for such syntheses is a protected 2-amino-4-halobutanoic acid or a derivative with a good leaving group at the 4-position.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the preparation of the ethylseleno nucleophile and its subsequent reaction with a protected amino acid backbone.

Caption: Proposed workflow for the synthesis of 2-amino-4-(ethylseleno)butanoic acid.

Experimental Protocol

Materials:

-

Selenium powder

-

Sodium borohydride (NaBH₄)

-

Ethyl bromide (EtBr)

-

N-acetyl-2-amino-4-bromobutanoic acid

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Argon gas

Procedure:

-

Preparation of Sodium Ethylselenolate:

-

In a three-necked flask under an argon atmosphere, suspend selenium powder (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C and add sodium borohydride (2.0 eq) portion-wise. The color of the solution will change as sodium diselenide and then sodium selenide are formed.

-

To the resulting solution, add ethyl bromide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The resulting solution contains sodium ethylselenolate.

-

-

Synthesis of N-acetyl-2-amino-4-(ethylseleno)butanoic acid:

-

In a separate flask, dissolve N-acetyl-2-amino-4-bromobutanoic acid (1.0 eq) in anhydrous methanol under argon.

-

Add the freshly prepared sodium ethylselenolate solution dropwise to the amino acid solution at room temperature.

-

Stir the reaction mixture overnight.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in water and acidify with 1 M HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected product.

-

-

Deprotection:

-

Reflux the N-acetyl-2-amino-4-(ethylseleno)butanoic acid in 6 M HCl for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimum amount of water and adjust the pH to 6-7 with 1 M NaOH to precipitate the final product.

-

Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-amino-4-(ethylseleno)butanoic acid. The following techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the butanoic acid backbone (multiplets for CH₂ and CH), and the amine and carboxylic acid protons. |

| ¹³C NMR | Resonances for the ethyl group carbons, the butanoic acid backbone carbons (including the carbonyl carbon), and the alpha-carbon. |

| ⁷⁷Se NMR | A characteristic chemical shift for the selenoether moiety, expected to be in a range similar to that of selenomethionine. |

| FT-IR (ATR) | Characteristic absorption bands for N-H (amine), C-H (alkyl), C=O (carboxylic acid), and C-Se stretching vibrations. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. The isotopic pattern of selenium (multiple stable isotopes) should be observable. |

Chromatographic Analysis

| Technique | Purpose | Expected Result |

| HPLC | Purity assessment | A single major peak under optimized conditions. |

| TLC | Reaction monitoring and purity check | A single spot with a characteristic Rf value. |

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₁₃NO₂Se |

| Molecular Weight | 210.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. |

Potential Signaling Pathway Involvement

As an analog of selenomethionine, 2-amino-4-(ethylseleno)butanoic acid could potentially be involved in pathways related to selenoprotein synthesis and cellular redox regulation.

Caption: Potential cellular pathways involving 2-amino-4-(ethylseleno)butanoic acid.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-amino-4-(ethylseleno)butanoic acid. The proposed synthetic route is based on established methodologies for analogous selenoamino acids and should be readily adaptable. The characterization techniques outlined will ensure the unambiguous identification and purity assessment of the final compound, facilitating its use in further research and development activities. Researchers are encouraged to optimize the described protocols and to further investigate the biological and pharmacological properties of this novel selenoamino acid.

An In-depth Technical Guide to the Physicochemical Properties of Butanoic acid, 2-amino-4-(ethylseleno)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the seleno-amino acid, Butanoic acid, 2-amino-4-(ethylseleno)-, also known as L-selenoethionine. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this guide leverages data from its close structural analogs, primarily L-selenomethionine and S-ethyl-L-cysteine, to infer its characteristics and potential applications. The document covers its chemical structure, physicochemical properties, potential synthetic routes, and analytical methodologies. Furthermore, it delves into the broader context of seleno-amino acids' roles in biological systems, particularly their incorporation into selenoproteins and their involvement in critical signaling pathways relevant to drug development.

Introduction

Butanoic acid, 2-amino-4-(ethylseleno)- is an amino acid analog of ethionine where the sulfur atom is replaced by a selenium atom. As an organoselenium compound, it is of significant interest to researchers in biochemistry, pharmacology, and drug development. Seleno-amino acids are precursors to selenoproteins, a class of proteins that play crucial roles in antioxidant defense, redox signaling, and overall cellular homeostasis. Understanding the physicochemical properties of this compound is fundamental to exploring its potential therapeutic applications and its role in biological systems.

Physicochemical Properties

Due to the scarcity of direct experimental data for Butanoic acid, 2-amino-4-(ethylseleno)-, the following table summarizes its predicted properties based on the known values of its close structural analogs, L-selenomethionine and S-ethyl-L-cysteine.

| Property | Inferred Value/Characteristic for Butanoic acid, 2-amino-4-(ethylseleno)- | Data from Analog(s) |

| Molecular Formula | C6H13NO2Se | L-Selenomethionine: C5H11NO2Se |

| Molecular Weight | Approximately 210.14 g/mol | L-Selenomethionine: 196.11 g/mol ; S-Ethyl-L-cysteine: 149.21 g/mol [1] |

| Appearance | Likely a white to off-white solid | 2-Amino-4-(ethylthio)butanoic acid is a white to off-white solid[2] |

| Melting Point | Not available. Expected to be a solid at room temperature with a relatively high melting point, similar to other amino acids. | |

| Boiling Point | Not available. Likely decomposes before boiling. | |

| pKa | The selenol group is expected to have a pKa around 5.5, making it more acidic than the thiol group in its sulfur analog. The amino and carboxylic acid groups will have pKa values typical for amino acids. | The pKa of the selenol group in selenocysteine is approximately 5.43[3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | 2-Amino-4-(ethylthio)butanoic acid is soluble in water (5.83 mg/mL)[2] |

Synthesis and Experimental Protocols

A plausible synthetic route for Butanoic acid, 2-amino-4-(ethylseleno)- can be adapted from the established synthesis of L-selenomethionine. A general workflow is outlined below.

General Synthesis Workflow

A common method for synthesizing seleno-amino acids involves the reaction of a suitable starting material, such as a lactone, with a selenium-containing nucleophile.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of L-selenomethionine and would require optimization for the ethyl analog.

-

Preparation of Sodium Ethylselenide: Metallic selenium is reduced with sodium borohydride in a suitable solvent (e.g., ethanol) under an inert atmosphere. Bromoethane is then added to the resulting sodium selenide to form ethylselenide.

-

Reaction with L-Homoserine Lactone: L-α-amino-γ-butyrolactone hydrochloride is dissolved in an appropriate solvent (e.g., DMF). The freshly prepared sodium ethylselenide solution is then added, and the mixture is refluxed.

-

Workup and Purification: After the reaction is complete, the pH is adjusted to precipitate the crude product. The product can then be purified by recrystallization from a water/ethanol mixture.

Analytical Methods

The analysis of Butanoic acid, 2-amino-4-(ethylseleno)- would likely employ techniques established for other seleno-amino acids.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or fluorescence detection after pre-column derivatization with agents like o-phthalaldehyde (OPA) is a common method for quantifying amino acids.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 77Se NMR would be crucial for structural elucidation and confirmation of purity.

Biological Significance and Signaling Pathways

Organoselenium compounds, including seleno-amino acids, are known for their significant biological activities, primarily through their incorporation into selenoproteins. These proteins are critical in maintaining cellular redox balance and are involved in various signaling pathways.

Role as an Antioxidant and in Redox Signaling

Selenoproteins, such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs), contain a selenocysteine residue at their active site. This residue is key to their ability to catalyze the reduction of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. By modulating the levels of ROS, selenoproteins can influence redox-sensitive signaling pathways.

Involvement in Cellular Signaling Pathways

Selenoproteins have been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis. The PI3K/Akt/Erk pathway, which is central to cell survival and proliferation, can be influenced by the redox state of the cell, which is in turn regulated by selenoproteins.

Conclusion

While direct experimental data on Butanoic acid, 2-amino-4-(ethylseleno)- remains scarce, its structural similarity to well-characterized seleno-amino acids like L-selenomethionine allows for a reasoned projection of its physicochemical properties and biological activities. As a precursor for selenoprotein synthesis, it holds potential for applications in areas where modulation of redox signaling is therapeutically beneficial. Further research is warranted to synthesize and characterize this compound to fully elucidate its properties and explore its potential in drug development and other scientific disciplines. This guide provides a foundational framework for researchers interested in pursuing studies on this and other novel organoselenium compounds.

References

The Biological Landscape of Ethylselenobutanoic Acid Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Organoselenium Compounds in Drug Discovery and Development

For researchers, scientists, and professionals in drug development, the exploration of novel therapeutic agents is a constant endeavor. Among the promising candidates, organoselenium compounds, particularly derivatives of ethylselenobutanoic acid, have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the core biological roles of these compounds, with a focus on their anticancer properties, metabolic pathways, and the experimental methodologies used for their evaluation. While specific data on ethylselenobutanoic acid derivatives remains an emerging field of study, this paper consolidates the broader knowledge of related organoselenium compounds to provide a foundational understanding for future research.

The Biological Role of Organoselenium Compounds

Selenium is an essential trace element that plays a critical role in human health, primarily through its incorporation into selenoproteins.[1][2][3] These proteins are integral to a variety of biological functions, including antioxidant defense, redox signaling, and inflammation modulation.[3][4] Organoselenium compounds, synthetic molecules containing one or more selenium atoms, are being extensively investigated for their therapeutic potential, particularly in oncology.[2][5]

The primary anticancer mechanism of many organoselenium compounds is believed to be their ability to induce apoptosis, or programmed cell death, in cancer cells.[4][6] This is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of cell death pathways.[6][7] Furthermore, these compounds can modulate various signaling pathways involved in cell proliferation and survival.[6]

Anticancer Activity of Selenocompounds: A Quantitative Perspective

The cytotoxic effects of various organoselenium compounds have been evaluated against a range of cancer cell lines. While specific IC50 values for ethylselenobutanoic acid derivatives are not extensively documented in publicly available literature, the data from structurally related compounds provide valuable insights into their potential efficacy. The following table summarizes the anticancer activity of selected organoselenium compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Selenoesters | Pancreatic (PANC-1) | <10 | [8] |

| Selenoesters | Lung (HTB-54) | <10 | [8] |

| Selenoesters | Breast (MCF-7) | <10 | [8] |

| Selenoesters | Prostate (PC-3) | <10 | [8] |

| Selenoesters | Colorectal (HT-29) | <10 | [8] |

| Selenoesters | Chronic Myeloid Leukemia (K-562) | 38.7 - 42 | [8] |

| Methylseleninic Acid (MSA) | Human Hepatoma (HepG2) | 25 | [7] |

Metabolism and Mechanism of Action

The biological activity of many organoselenium compounds is attributed to their metabolic conversion into active species, such as methylselenol (CH₃SeH).[7][8][9][10] This metabolite is a potent inducer of apoptosis in cancer cells.[9][10] The generation of methylselenol is a key step in the anticancer action of several precursor selenium compounds.[8]

The proposed general mechanism involves the intracellular reduction of the organoselenium compound to a selenol. This can then undergo methylation to form methylselenol. Methylselenol is highly reactive and can induce apoptosis through various mechanisms, including the generation of superoxide radicals, DNA damage, and activation of caspase cascades.[6][11]

Below is a generalized workflow for the metabolic activation and subsequent induction of apoptosis by organoselenium compounds.

References

- 1. A pan-cancer study of selenoprotein genes as promising targets for cancer therapy - ProQuest [proquest.com]

- 2. Organoselenium compounds in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenoproteins and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium compounds, apoptosis and other types of cell death: an overview for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Methylselenol Formed by Spontaneous Methylation of Selenide Is a Superior Selenium Substrate to the Thioredoxin and Glutaredoxin Systems | PLOS One [journals.plos.org]

- 11. pure.psu.edu [pure.psu.edu]

The Expanding Selenoproteome: A Technical Guide to the Discovery of Novel Seleno-amino Acids in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into a unique class of proteins known as selenoproteins. The discovery of selenocysteine as the 21st proteinogenic amino acid revolutionized our understanding of protein synthesis and function. This technical guide delves into the core methodologies and recent advancements in the identification and characterization of novel seleno-amino acids in biological systems. It provides a comprehensive overview of the analytical techniques, experimental workflows, and the biological significance of these discoveries, with a particular focus on the recently identified seleno-amino acid, selenoneine. This document is intended to serve as a detailed resource for researchers actively engaged in selenoprotein research, drug discovery, and the broader fields of biochemistry and molecular biology.

Introduction: Beyond the 20 Canonical Amino Acids

The central dogma of molecular biology traditionally accounted for 20 standard amino acids as the building blocks of proteins. However, the discovery of selenocysteine (Sec), encoded by a UGA codon that typically signals translation termination, expanded this repertoire.[1][2][3] Selenocysteine's unique chemical properties, particularly its lower redox potential compared to cysteine, confer potent catalytic and antioxidant activities to selenoproteins.[2] These proteins are integral to a multitude of physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function.[1] The ongoing exploration of the selenoproteome continues to unveil new selenoproteins and, more recently, entirely novel seleno-amino acids, further highlighting the diverse biological roles of selenium.

The Discovery of a Novel Seleno-amino Acid: Selenoneine

A significant breakthrough in the field has been the discovery of selenoneine, a selenium-containing analog of ergothioneine.[4][5][6] Initially isolated from the blood and tissues of bluefin tuna, selenoneine represents a departure from the protein-incorporated selenocysteine.[4][5] Its identification has opened new avenues of research into the biological functions of selenium beyond the established roles of selenoproteins.

Chemical Structure: Selenoneine is 2-selenyl-Nα, Nα, Nα-trimethyl-L-histidine, where a selenium atom replaces the sulfur atom in the imidazole ring of ergothioneine.[5]

Biological Functions:

-

Potent Antioxidant: Selenoneine exhibits strong antioxidant properties, protecting cells from oxidative damage.[5][6][7]

-

Mercury Detoxification: It plays a crucial role in the detoxification of methylmercury, a potent neurotoxin that bioaccumulates in marine ecosystems.[5][8]

-

Cellular Transport: Selenoneine is transported into human cells by the organic cation/carnitine transporter 1 (OCTN1).[5][6]

The discovery of selenoneine underscores the potential for identifying other novel, non-proteinogenic seleno-amino acids in various biological systems.

Experimental Protocols for the Identification of Novel Seleno-amino Acids

The identification of novel seleno-amino acids requires a multi-faceted analytical approach, combining chromatographic separation with sensitive and specific detection techniques.

Sample Preparation

The initial step involves the extraction of low-molecular-weight compounds from biological matrices.

-

Extraction: Tissues are typically homogenized and extracted with solvents such as methanol or aqueous buffers to isolate small molecules.[9]

-

Protein Precipitation: For the analysis of free amino acids, proteins are often precipitated using agents like perchloric acid or by ultrafiltration.

-

Enzymatic Hydrolysis: To release protein-bound seleno-amino acids, enzymatic digestion using proteases (e.g., pronase, proteinase K) is employed.[9]

-

Acid Hydrolysis: While effective for protein breakdown, strong acid hydrolysis can degrade certain seleno-amino acids and is therefore used with caution.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating complex mixtures of amino acids.

-

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for separating amino acids, often requiring derivatization to enhance retention and detection.

-

Ion-Exchange Chromatography: This method separates amino acids based on their charge and is particularly useful for underivatized samples.

-

Size-Exclusion Chromatography: Used for initial fractionation based on molecular size, separating proteins from smaller molecules like free amino acids.

Mass Spectrometric Detection

Mass spectrometry (MS) provides the high sensitivity and specificity required to identify and quantify trace amounts of novel seleno-amino acids.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with HPLC (HPLC-ICP-MS), this technique offers element-specific detection of selenium, allowing for the identification of selenium-containing compounds in a complex chromatogram.[9] It is a powerful tool for initial screening.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS provides molecular weight information and, when coupled with tandem mass spectrometry (MS/MS), allows for structural elucidation of the identified compounds. High-resolution mass spectrometry is crucial for determining the elemental composition of novel molecules.[4]

Structural Elucidation

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental formula of a novel compound.[4][9]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide critical information about the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination of purified novel compounds.[9]

Data Presentation: Quantitative Analysis of Selenoneine

The concentration of selenoneine varies significantly across different organisms and tissues. The following table summarizes reported concentrations of this novel seleno-amino acid.

| Organism | Tissue | Selenoneine Concentration (µmol Se/kg) | Reference |

| Bluefin Tuna | Blood | High (specific value not provided) | [4] |

| Bluefin Tuna | Dark Muscle | High (specific value not provided) | [4] |

| Chicken | Liver | 0.3 ± 0.1 | [4] |

| Pig | Kidney | 0.36 ± 0.1 | [4] |

| Giant Petrels | Kidney | 329–1114 (dry weight) | [4] |

| Boletus edulis (Mushroom) | - | >80% of total Se (up to 1 mg Se/kg wet weight) | [4] |

Visualizing Biological Pathways and Workflows

Biosynthetic Pathway of Selenoneine

The biosynthesis of selenoneine has been elucidated in microorganisms and involves a dedicated three-gene cluster encoding two novel selenium-carbon bond-forming enzymes.[10] The pathway proceeds through a selenosugar intermediate.[10]

Experimental Workflow for Novel Seleno-amino Acid Discovery

The systematic discovery of novel seleno-amino acids follows a logical and rigorous experimental workflow, from initial screening to final structural confirmation.

Conclusion and Future Directions

The discovery of selenoneine has invigorated the field of selenium research, demonstrating that our understanding of the biological roles of this essential element is far from complete. The methodologies outlined in this guide provide a robust framework for the continued exploration of the selenometabolome. Future research should focus on:

-

Screening Diverse Biological Sources: A systematic screening of various organisms, particularly those from unique ecological niches, may lead to the discovery of additional novel seleno-amino acids.

-

Elucidating Biological Functions: The physiological roles of newly discovered seleno-amino acids need to be thoroughly investigated to understand their impact on health and disease.

-

Therapeutic Potential: The unique chemical properties of novel seleno-amino acids may offer opportunities for the development of new therapeutic agents, particularly in the areas of antioxidant therapy and heavy metal detoxification.

The continued application of advanced analytical techniques and a multidisciplinary approach will be crucial in unlocking the full potential of the expanding world of seleno-amino acids.

References

- 1. Synthesis and decoding of selenocysteine and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenocysteine - Wikipedia [en.wikipedia.org]

- 3. Discovery of Selenocysteine as a Potential Nanomedicine Promotes Cartilage Regeneration With Enhanced Immune Response by Text Mining and Biomedical Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the biochemistry and biology of selenoneine [jstage.jst.go.jp]

- 5. Discovery of the strong antioxidant selenoneine in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selenoneine - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthesis of selenium-containing small molecules in diverse microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Selenoamino Acids and their Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 2-amino-4-(ethylseleno)butanoic acid and its closely related analogs. Extensive literature review reveals no direct evidence for the natural occurrence of 2-amino-4-(ethylseleno)butanoic acid. Consequently, this document focuses on the well-documented, naturally occurring selenoamino acids, selenomethionine and selenocysteine, as well as the sulfur analog of the target compound, ethionine. This guide provides a comprehensive overview of their natural sources, quantitative data, biosynthetic pathways, and relevant experimental protocols for their detection and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the fields of selenium biochemistry, drug development, and nutritional science.

Selenomethionine: The Primary Dietary Form of Organic Selenium

Selenomethionine (SeMet) is a naturally occurring amino acid and is the primary form of selenium found in many dietary sources.[1] It is readily absorbed and can be nonspecifically incorporated into proteins in place of methionine.[2]

Natural Occurrence and Quantitative Data

Selenomethionine is synthesized by plants and microorganisms and is found in a variety of foods. Brazil nuts are particularly renowned for their high selenium content, which is predominantly in the form of selenomethionine.[3][4]

| Food Source | Organism | Concentration of Selenomethionine | Reference |

| Brazil Nuts | Bertholletia excelsa | 0.46 to 356 µg/g | [5] |

| Brazil Nuts | Bertholletia excelsa | Mean of 95.403 mg/kg | [4][6] |

| Eggs (supplemented) | Gallus gallus domesticus | Spike recoveries of 80% at 0.1-0.4 µg/g | [7] |

| Rainbow Trout (supplemented) | Oncorhynchus mykiss | Increased with Se-yeast supplementation | [8] |

Biosynthesis of Selenomethionine in Plants

Plants absorb inorganic selenium (selenate and selenite) from the soil and assimilate it into organic forms, primarily selenomethionine.[9] The biosynthesis pathway is analogous to that of methionine.[10][11]

Caption: Biosynthesis pathway of selenomethionine in plants.

Experimental Protocol: Analysis of Selenomethionine by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a common and sensitive method for the speciation of selenium compounds.[7][12]

1. Sample Preparation (Enzymatic Hydrolysis for Egg Matrix) [7]

-

Homogenize the liquid whole egg sample.

-

To a known weight of the sample, add a Tris-HCl buffer (100 mM, pH 7.5).

-

Add a protease enzyme solution (e.g., Protease Type XIV).

-

Incubate the mixture under optimized conditions of temperature and time to ensure complete protein digestion and release of selenoamino acids.

-

Centrifuge the digestate to separate the solid residue.

-

Filter the supernatant through a 0.22 µm filter before HPLC injection.

2. HPLC Separation [7]

-

Column: A suitable column for amino acid separation, such as a C18 reversed-phase column or an ion-exchange column.[12]

-

Mobile Phase: An appropriate buffer system, for example, an ammonium acetate buffer.

-

Flow Rate: A constant flow rate is maintained.

-

Injection Volume: A defined volume of the filtered sample extract is injected.

3. ICP-MS Detection [7]

-

The eluent from the HPLC is introduced into the ICP-MS.

-

Selenium is monitored at its specific mass-to-charge ratios (e.g., m/z 77, 78, 80).

-

Quantification is achieved by comparing the peak areas of the sample with those of selenomethionine standards.

Selenocysteine: The 21st Proteinogenic Amino Acid

Selenocysteine (Sec) is a unique amino acid that is co-translationally incorporated into selenoproteins.[13] It is encoded by a UGA codon, which typically functions as a stop codon.[14][15]

Natural Occurrence and Quantitative Data

Selenocysteine is found as a component of selenoproteins in a wide range of organisms, from bacteria to humans.[16] Direct measurement of free selenocysteine is challenging due to its reactivity. Quantitative data is often reported as total selenium in tissues rich in selenoproteins.

| Food Source | Organism | Concentration of Selenium | Reference |

| Alfonsino Muscle | Beryx splendens | 1.27 mg/kg | [17] |

| Japanese Bluefish Muscle | Scomberoides tol | 0.77 mg/kg | [17] |

| Pacific Bluefin Tuna Muscle | Thunnus orientalis | 0.72-0.75 mg/kg | [17] |

| Rainbow Trout (whole body) | Oncorhynchus mykiss | 496 to 1222 µg/kg (basal diets) | [8] |

Biosynthesis and Incorporation of Selenocysteine

The biosynthesis of selenocysteine occurs on its specific tRNA (tRNA[Ser]Sec).[15] A dedicated enzymatic machinery and a specific mRNA structure, the Selenocysteine Insertion Sequence (SECIS), are required for its incorporation into a growing polypeptide chain.[13][18][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor effect of selenium-rich Brazil nuts and selenomethionine dietary supplementation on pre-existing 4T1 mammary tumor growth in mice | PLOS One [journals.plos.org]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. repositorio.ufmg.br [repositorio.ufmg.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. The specific features of methionine biosynthesis and metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatography of selenoamino acids and organo selenium compounds. Speciation by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selenocysteine - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. The Molecular Biology of Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. Selenium Content in Seafood in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Factors and Selenocysteine Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-amino-4-(ethylseleno)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-amino-4-(ethylseleno)butanoic acid, a selenoamino acid of interest in various research and development fields. Due to the limited availability of direct spectroscopic data for this specific compound in the public domain, this guide leverages data from close structural analogs, such as selenomethionine and S-ethylcysteine, to provide a comprehensive understanding of its expected spectral characteristics. The methodologies and data presented herein serve as a valuable resource for the characterization and analysis of this and similar organoselenium compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 2-amino-4-(ethylseleno)butanoic acid based on the analysis of its structural analogs. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (α-CH) | 3.5 - 4.0 | Triplet | 5 - 7 |

| H-3 (β-CH₂) | 2.0 - 2.5 | Multiplet | |

| H-4 (γ-CH₂) | 2.6 - 3.0 | Triplet | 7 - 9 |

| Ethyl-CH₂ | 2.5 - 2.9 | Quartet | 7 - 8 |

| Ethyl-CH₃ | 1.2 - 1.5 | Triplet | 7 - 8 |

| NH₂ | Broad singlet | ||

| COOH | Broad singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 170 - 175 |

| C-2 (α-CH) | 52 - 57 |

| C-3 (β-CH₂) | 30 - 35 |

| C-4 (γ-CH₂) | 25 - 30 |

| Ethyl-CH₂ | 15 - 20 |

| Ethyl-CH₃ | 10 - 15 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amine) | 3000 - 3400 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| N-H bend (Amine) | 1580 - 1650 | Medium |

| C-Se stretch | 500 - 600 | Weak - Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | ~212.04 | Based on the most abundant selenium isotope (⁸⁰Se). The full isotopic pattern will be characteristic of selenium. |

| [M-COOH]⁺ | ~167.04 | Decarboxylation is a common fragmentation pathway for amino acids. |

| [M-Se-CH₂CH₃]⁺ | ~104.07 | Loss of the ethylseleno group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the analysis of 2-amino-4-(ethylseleno)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., NH₂, COOH).

-

¹H NMR Spectroscopy :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 400-600 MHz spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.

-

-

¹³C NMR Spectroscopy :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100-150 MHz spectrometer, pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

⁷⁷Se NMR Spectroscopy :

-

Due to the low gyromagnetic ratio and wide chemical shift range of ⁷⁷Se, specialized parameters are required.

-

Typical parameters: 76-114 MHz (on a 400-600 MHz spectrometer), larger pulse widths, and longer relaxation delays may be necessary. The use of a cryoprobe can significantly enhance sensitivity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

-

Electrospray Ionization (ESI)-MS :

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC) for separation from impurities.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

To confirm the structure, perform MS/MS on the protonated molecular ion.

-

Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between the molecule and the information provided by each spectroscopic technique.

The Enigmatic Journey of Ethylselenobutanoic Acid: A Technical Guide to its Presumed Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylselenobutanoic acid, a synthetic organoselenium compound, holds potential in various biomedical research fields due to the unique properties of the selenium atom. However, a comprehensive understanding of its metabolic fate is crucial for its development as a therapeutic or research agent. This technical guide synthesizes the current, albeit limited, knowledge and proposes a hypothetical enzymatic pathway for ethylselenobutanoic acid based on established principles of fatty acid metabolism and the biotransformation of other organoselenium compounds. This document provides a framework for researchers to investigate its metabolic journey, offering detailed, generalized experimental protocols and visual representations of the presumed pathways to guide future studies.

Introduction

Organoselenium compounds are of significant interest in drug development due to their antioxidant, anticancer, and chemopreventive properties. Ethylselenobutanoic acid, a short-chain fatty acid analogue containing a selenium atom, is a novel molecule with potential biological activities. Understanding its enzymatic processing within a biological system is paramount to elucidating its mechanism of action, pharmacokinetic profile, and potential toxicity. This guide outlines the probable metabolic pathways of ethylselenobutanoic acid, drawing parallels with the well-established beta-oxidation of fatty acids and the known biotransformation of other selenium-containing molecules.

Proposed Enzymatic Pathways of Ethylselenobutanoic Acid

Direct experimental evidence detailing the enzymatic pathways of ethylselenobutanoic acid is currently unavailable in the scientific literature. However, based on its structure—a four-carbon chain with a terminal carboxylic acid and an ethyl group attached to the selenium atom—a plausible metabolic route is through a modified beta-oxidation pathway, coupled with enzymatic cleavage of the carbon-selenium bond.

Hypothetical Beta-Oxidation Pathway

Similar to endogenous short-chain fatty acids, ethylselenobutanoic acid is likely to undergo mitochondrial beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons.

The key enzymatic steps are outlined in the table below.

| Step | Enzyme | Substrate | Product(s) | Cofactor/Co-substrate |

| Activation (Cytosol) | Acyl-CoA Synthetase | Ethylselenobutanoic Acid | Ethylselenobutanoyl-CoA | ATP, Coenzyme A |

| 1. Oxidation | Acyl-CoA Dehydrogenase | Ethylselenobutanoyl-CoA | Ethylselenobutenoyl-CoA | FAD |

| 2. Hydration | Enoyl-CoA Hydratase | Ethylselenobutenoyl-CoA | 3-Hydroxyethylselenobutanoyl-CoA | H₂O |

| 3. Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyethylselenobutanoyl-CoA | 3-Ketoethylselenobutanoyl-CoA | NAD⁺ |

| 4. Thiolysis | β-Ketothiolase | 3-Ketoethylselenobutanoyl-CoA | Acetyl-CoA + Selenoglycine derivative (presumed) | Coenzyme A |

Carbon-Selenium Bond Cleavage

The selenium atom introduces a point of metabolic vulnerability. While the exact enzyme is unknown, it is plausible that an enzyme with lyase or hydrolase activity could cleave the C-Se bond. The metabolism of a similar compound, 2-hydroxy-4-methylselenobutanoic acid, is known to yield selenomethionine, indicating that the selenium-containing moiety can be transferred or released. In the case of ethylselenobutanoic acid, the final thiolysis step of beta-oxidation could potentially release a selenoglycine derivative and acetyl-CoA.

Further metabolism of the selenium-containing fragment is likely to follow the known pathways for selenoamino acids, which involve conversion to common intermediates like selenide (H₂Se) or methylselenol (CH₃SeH). These can then be incorporated into selenoproteins or excreted.

Detailed Methodologies for Key Experiments

To elucidate the actual metabolic fate of ethylselenobutanoic acid, a series of in vitro and in vivo experiments are necessary. The following protocols are generalized and should be optimized for the specific experimental setup.

In Vitro Metabolism using Liver Microsomes and S9 Fractions

Objective: To identify Phase I and Phase II metabolites of ethylselenobutanoic acid.

Materials:

-

Ethylselenobutanoic acid

-

Rat, human, or other species liver microsomes and S9 fractions

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

UDP-glucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

Incubator, centrifuge, and LC-MS/MS system

Protocol:

-

Prepare a stock solution of ethylselenobutanoic acid in a suitable solvent (e.g., DMSO, ethanol).

-

In a microcentrifuge tube, combine liver microsomes or S9 fraction (e.g., 0.5 mg/mL protein), NADPH regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

For Phase II metabolism, supplement the reaction with UDPGA and PAPS.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding ethylselenobutanoic acid (e.g., 1-10 µM final concentration).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

In Vivo Metabolism Study in Rodents

Objective: To identify the major metabolites and excretion routes of ethylselenobutanoic acid in a living organism.

Materials:

-

Ethylselenobutanoic acid

-

Laboratory rodents (e.g., Sprague-Dawley rats)

-

Metabolic cages

-

Equipment for oral gavage or intravenous injection

-

Sample collection tubes (for urine, feces, and blood)

-

Centrifuge, freezer (-80°C)

Protocol:

-

Acclimatize animals to metabolic cages for at least 24 hours.

-

Administer a single dose of ethylselenobutanoic acid to the animals via the desired route (e.g., oral gavage, intravenous injection).

-

Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples at appropriate time points via a suitable method (e.g., tail vein, retro-orbital sinus).

-

Process the samples:

-

Urine: Centrifuge to remove debris and store at -80°C.

-

Feces: Homogenize with a suitable solvent (e.g., methanol/water), centrifuge, and collect the supernatant.

-

Blood: Centrifuge to separate plasma and store at -80°C.

-

-

Prepare samples for analysis, which may involve protein precipitation, solid-phase extraction, or liquid-liquid extraction.

-

Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Data Presentation and Interpretation

Quantitative data from metabolic studies should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Enzyme Kinetics for Ethylselenobutanoic Acid Metabolism

| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Method of Determination |

| Acyl-CoA Synthetase | Data not available | Data not available | In vitro assay with purified enzyme |

| Acyl-CoA Dehydrogenase | Data not available | Data not available | In vitro assay with mitochondrial fractions |

| ... | ... | ... | ... |

Table 2: Metabolite Profile of Ethylselenobutanoic Acid in Rat Urine (Hypothetical Data)

| Metabolite | Retention Time (min) | m/z (Parent Ion) | m/z (Fragment Ion) | Relative Abundance (%) |

| Ethylselenobutanoic Acid | 5.2 | 197.0123 | 151.0345 | 15 |

| Metabolite A (presumed hydroxylated) | 4.8 | 213.0118 | 167.0340 | 45 |

| Metabolite B (presumed beta-oxidation product) | 3.5 | 139.9876 | 94.0102 | 25 |

| ... | ... | ... | ... | ... |

Conclusion and Future Directions

The enzymatic pathways of ethylselenobutanoic acid remain to be experimentally determined. This guide provides a scientifically plausible, hypothetical framework based on analogous metabolic processes. Future research should focus on:

-

In vitro metabolism studies using a panel of recombinant human enzymes to identify the specific enzymes involved in its biotransformation.

-

High-resolution mass spectrometry and NMR spectroscopy for the definitive structural elucidation of its metabolites.

-

Enzyme kinetic studies to quantify the efficiency of the metabolic reactions.

-

In vivo pharmacokinetic studies in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough investigation of these aspects will be instrumental in unlocking the full potential of ethylselenobutanoic acid in research and drug development.

An In-depth Technical Guide to the Predicted In Vivo Bioavailability of Butanoic acid, 2-amino-4-(ethylseleno)-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo bioavailability studies on Butanoic acid, 2-amino-4-(ethylseleno)-, also known as Selenomethionine ethyl ester, are not currently available in published scientific literature. This guide provides a comprehensive overview based on the well-documented bioavailability of its parent compound, Selenomethionine, and the known metabolic fate of amino acid ethyl esters. The information presented herein is intended to serve as a scientific and technical guide for research and development purposes.

Introduction

Butanoic acid, 2-amino-4-(ethylseleno)- is an ethyl ester derivative of the essential selenoamino acid, Selenomethionine. Selenomethionine is a major organic form of selenium found in the diet and is a key component in the synthesis of selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. The esterification of the carboxylic acid group of Selenomethionine to form an ethyl ester is a common strategy in medicinal chemistry to potentially enhance the lipophilicity and, consequently, the absorption and bioavailability of the parent molecule.

This whitepaper will explore the predicted in vivo bioavailability of Butanoic acid, 2-amino-4-(ethylseleno)- by examining the extensive data available for Selenomethionine and the general principles of amino acid ethyl ester metabolism.

Predicted Metabolic Pathway and Bioavailability

It is hypothesized that Butanoic acid, 2-amino-4-(ethylseleno)- will undergo rapid hydrolysis in vivo by ubiquitous esterase enzymes present in the gastrointestinal tract, blood, and liver. This enzymatic cleavage will release Selenomethionine and ethanol. The bioavailability of Butanoic acid, 2-amino-4-(ethylseleno)- is therefore expected to be largely governed by the absorption and subsequent metabolic fate of Selenomethionine.

Proposed Metabolic Pathway

The anticipated metabolic pathway for Butanoic acid, 2-amino-4-(ethylseleno)- is depicted below.

Caption: Predicted metabolic pathway of Butanoic acid, 2-amino-4-(ethylseleno)-.

Bioavailability of Selenomethionine

Selenomethionine is known for its high bioavailability. It is actively absorbed in the small intestine through the same transport mechanisms as the amino acid methionine.[1][2]

Quantitative Data on Selenomethionine Bioavailability

The following table summarizes key quantitative data on the bioavailability of Selenomethionine from various in vivo studies.

| Species | Dosage | Bioavailability Metric | Value | Reference |

| Humans | Tracer dose | Fractional Absorption | ~97% | [3][4] |

| Rats | 100 μg Se/kg | Relative to Sodium Selenite | 144% (based on total Se) | [5] |

| Rats | 2 mg Se/kg | Higher tissue retention than selenite | - | [6] |

| Dogs | 50 μ g/liter perfusion | Jejunal Absorption | 1.97 %/cm | [2] |

| Ruminants | Dietary supplement | Digestibility | ~66% | [7] |

| Weaning Pigs | 0.1-0.7 mg/kg diet | Increased plasma Se | Dose-dependent increase | [8] |

Experimental Protocols for In Vivo Bioavailability Studies

The following outlines a typical experimental protocol for assessing the in vivo bioavailability of a selenium compound in a rat model, based on methodologies described in the literature.[5][9]

Animal Model and Acclimation

-

Species: Sprague-Dawley or Wistar rats are commonly used.

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Acclimation: A minimum of one week of acclimation to the housing conditions with standard chow and water ad libitum. For studies on selenium bioavailability, a selenium-deficient diet may be provided for a period to deplete selenium stores.[9]

Dosing and Sample Collection

-

Dosing: The test compound, Butanoic acid, 2-amino-4-(ethylseleno)-, would be administered orally via gavage. A control group receiving an equivalent dose of a reference compound like Selenomethionine or sodium selenite is essential.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site.

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (liver, kidney, muscle, etc.) are collected to determine selenium content.

-

Excreta Collection: Urine and feces can be collected using metabolic cages to determine the excretion profile of selenium.

Analytical Methods

-

Sample Preparation: Plasma and tissue samples are typically digested using strong acids to mineralize the organic matter.

-

Selenium Quantification: Total selenium concentration in plasma, tissues, and excreta is determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS).

-

Speciation Analysis: To differentiate between different selenium compounds (e.g., Selenomethionine, selenocysteine), hyphenated techniques like high-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) are employed.[5]

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data to assess the rate and extent of absorption.

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vivo bioavailability study in rats.

Conclusion

While direct experimental data for Butanoic acid, 2-amino-4-(ethylseleno)- is lacking, a strong inference can be made regarding its in vivo bioavailability based on the well-established high absorption of its parent compound, Selenomethionine, and the predictable metabolism of amino acid ethyl esters. It is anticipated that Butanoic acid, 2-amino-4-(ethylseleno)- will serve as an effective pro-drug for Selenomethionine, with the ethyl ester moiety being readily cleaved by esterases to release Selenomethionine for absorption and subsequent incorporation into the body's selenium pools. The experimental protocols and analytical methods outlined in this guide provide a robust framework for future in vivo studies to definitively determine the pharmacokinetic profile of this promising compound.

References

- 1. Frontiers | Selenium in Human Health and Gut Microflora: Bioavailability of Selenocompounds and Relationship With Diseases [frontiersin.org]

- 2. Selenium absorption by canine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]

- 5. Comparison of Bioavailability, Pharmacokinetics, and Biotransformation of Selenium-Enriched Yeast and Sodium Selenite in Rats Using Plasma Selenium and Selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of L-selenomethionine and selenite by probiotic bacteria: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioavailability of selenium from raw or cured selenomethionine-enriched fillets of Atlantic salmon (Salmo salar) assessed in selenium-deficient rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

Metabolic Fate of 2-Amino-4-(ethylseleno)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 2-amino-4-(ethylseleno)butanoic acid, a selenoamino acid of interest in biomedical research. Due to the limited direct experimental data on this specific compound, this guide extrapolates from the well-established metabolic pathways of its close structural analogs, primarily selenomethionine and to a lesser extent, ethionine. The document details the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of 2-amino-4-(ethylseleno)butanoic acid. Key metabolic transformations, including transselenation, conversion to its S-adenosyl derivative, incorporation into proteins, and excretory pathways are discussed. Detailed experimental protocols for investigating the metabolism of selenoamino acids and quantitative data from studies on analogous compounds are provided to facilitate further research in this area.

Introduction

2-Amino-4-(ethylseleno)butanoic acid is an organic selenium compound that holds potential for various applications in drug development and nutritional science due to the biological significance of selenium. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action. As a structural analog of the naturally occurring amino acid methionine, where the sulfur atom is replaced by a selenium atom and the methyl group is replaced by an ethyl group, its metabolism is expected to follow similar enzymatic pathways.

This guide synthesizes the current knowledge on the metabolism of related selenoamino acids, particularly selenomethionine, to provide a predictive framework for the biotransformation of 2-amino-4-(ethylseleno)butanoic acid.

Predicted Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of 2-amino-4-(ethylseleno)butanoic acid is anticipated to be similar to that of selenomethionine.

Absorption

Organic selenium compounds like selenomethionine are readily absorbed from the gastrointestinal tract, with reported absorption rates exceeding 90% in humans[1]. It is expected that 2-amino-4-(ethylseleno)butanoic acid will also be efficiently absorbed via amino acid transport systems in the intestine. Studies on selenomethionine in rats have shown an intestinal absorption of approximately 86% of the administered dose[2].

Distribution

Following absorption, 2-amino-4-(ethylseleno)butanoic acid is expected to be distributed throughout the body, with potential for accumulation in various tissues. In studies with radiolabeled selenomethionine ([75Se]selenomethionine) in rats, the selenium is distributed to all tissues, with notable concentrations in the liver, kidneys, pancreas, and skeletal muscle[3][4]. The distribution pattern is influenced by the body's methionine pools and the demand for protein synthesis in different organs.

Table 1: Predicted Tissue Distribution of Selenium from 2-Amino-4-(ethylseleno)butanoic Acid (based on [75Se]selenomethionine data in rats)

| Tissue | Predicted Selenium Distribution (% of Administered Dose) - 24 hours | Predicted Selenium Distribution (% of Administered Dose) - 72 hours |

| Liver | High | Moderate |

| Kidneys | High | High |

| Pancreas | Moderate | Moderate |

| Blood | Moderate | Decreasing |

| Skeletal Muscle | Moderate | Increasing |

| Spleen | Low | Low |

| Lungs | Low | Low |

| Heart | Low | Low |

| Brain | Low | Low |

| Bone | Low | Increasing |

Note: This is a qualitative prediction based on data for selenomethionine. Actual quantitative values for 2-amino-4-(ethylseleno)butanoic acid may vary.

Metabolism

The metabolism of 2-amino-4-(ethylseleno)butanoic acid is predicted to proceed through several key pathways analogous to those of selenomethionine.

The initial and a crucial step in the metabolism of methionine and its analogs is the activation to their corresponding S-adenosyl derivatives. This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which utilizes ATP[5]. It is highly probable that 2-amino-4-(ethylseleno)butanoic acid is a substrate for MAT, leading to the formation of S-adenosyl-2-amino-4-(ethylseleno)butanoic acid. Studies have shown that selenomethionine is a good substrate for MAT, in some cases even better than methionine itself, although the affinity of the enzyme might be higher for methionine[5][6]. The ethyl analog, ethionine, is also known to be converted to S-adenosylethionine.

Following its conversion to the S-adenosyl derivative, the molecule can enter the transselenation pathway, which is analogous to the transsulfuration pathway of methionine. This pathway would involve the sequential enzymatic conversion to selenohomocysteine, followed by the formation of selenocysteine. Selenocysteine is a key component of selenoproteins, which have important antioxidant and other biological functions. Dietary methionine levels can influence this pathway, with higher methionine intake potentially diverting selenomethionine towards conversion to selenocysteine[7].

Due to its structural similarity to methionine, 2-amino-4-(ethylseleno)butanoic acid is likely to be recognized by the protein synthesis machinery and non-specifically incorporated into proteins in place of methionine. This has been extensively documented for selenomethionine, where it can be incorporated into various proteins throughout the body[8][9]. The extent of incorporation is dependent on the relative concentrations of 2-amino-4-(ethylseleno)butanoic acid and methionine.

The selenium atom from 2-amino-4-(ethylseleno)butanoic acid, after being released through metabolic processes, is expected to be converted into various excretory metabolites. The primary route of excretion for selenium is through the urine. Common urinary metabolites of selenium include selenosugars and trimethylselenonium ion[10]. At higher doses, volatile selenium compounds such as dimethyl selenide may be excreted through the breath.

Excretion

The primary route of excretion for selenium metabolites is expected to be renal. Studies in humans and rats have shown that a significant portion of ingested selenium from selenomethionine is excreted in the urine within the first 24-48 hours[2][10]. Fecal excretion of unabsorbed compound and biliary excretion of metabolites also contribute to the elimination process.

Table 2: Predicted Excretion of Selenium from 2-Amino-4-(ethylseleno)butanoic Acid (based on data for organic selenium compounds)

| Excretion Route | Predicted Percentage of Administered Dose (First 7 days) |

| Urine | 40 - 60% |

| Feces | 10 - 25% |

| Breath (at high doses) | Minor |

Note: These are estimated ranges based on studies with selenomethionine and other organic selenium forms. The actual values can be influenced by dose and individual metabolic differences.

Key Metabolic Pathways and Signaling

The central metabolic pathways for 2-amino-4-(ethylseleno)butanoic acid are predicted to mirror those of selenomethionine.

Caption: Predicted metabolic pathway of 2-amino-4-(ethylseleno)butanoic acid.

Experimental Protocols

Investigating the metabolic fate of 2-amino-4-(ethylseleno)butanoic acid would require a combination of in vivo and in vitro studies, coupled with advanced analytical techniques. Below is a representative experimental protocol for an in vivo study in a rodent model.

In Vivo Metabolism Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion of 2-amino-4-(ethylseleno)butanoic acid in rats.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

2-Amino-4-(ethylseleno)butanoic acid

-

Vehicle for oral administration (e.g., water or 0.5% carboxymethylcellulose)

-

Metabolic cages for separate collection of urine and feces

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Sample storage tubes

Procedure:

-

Acclimatization: House rats in individual cages for at least one week to acclimatize to the experimental conditions. Provide standard chow and water ad libitum.

-

Dosing: Fast the rats overnight (with access to water) before dosing. Administer a single oral dose of 2-amino-4-(ethylseleno)butanoic acid via gavage. A typical dose might range from 1-10 mg/kg body weight. Include a control group receiving only the vehicle.

-

Sample Collection:

-

Place the rats in metabolic cages immediately after dosing.

-

Collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h, 48-72h).

-

At selected time points post-dosing (e.g., 1h, 4h, 24h, 72h), euthanize a subset of animals.

-

Collect blood via cardiac puncture into heparinized tubes. Separate plasma by centrifugation.

-

Perfuse the animals with saline to remove blood from the organs.

-

Excise and weigh key organs (liver, kidneys, pancreas, spleen, heart, lungs, brain, skeletal muscle).

-

Snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Plasma, Urine: Thaw and centrifuge to remove any precipitates. Dilute as necessary with an appropriate buffer.

-

Feces: Homogenize with water, followed by enzymatic or chemical extraction to isolate selenium compounds.

-

Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform enzymatic digestion (e.g., with proteinase K) or acid digestion to release selenium species.

-

Analytical Methodology: HPLC-ICP-MS for Selenium Speciation

Objective: To separate and quantify 2-amino-4-(ethylseleno)butanoic acid and its metabolites in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Chromatographic Conditions (Representative):

-

Column: Anion-exchange column (for separation of selenite, selenate, and selenosugars) or a reversed-phase C18 column with an ion-pairing agent (for separation of selenoamino acids).

-

Mobile Phase: Gradient elution with a buffer system (e.g., ammonium acetate or ammonium formate) and an organic modifier (e.g., methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 50 µL.

ICP-MS Conditions (Representative):

-

RF Power: 1300 - 1600 W

-

Plasma Gas Flow: 15 - 18 L/min

-

Auxiliary Gas Flow: 0.8 - 1.2 L/min

-

Nebulizer Gas Flow: 0.7 - 1.0 L/min

-

Monitored Isotopes: m/z 77, 78, 80, 82 (Selenium)

Quantification:

-

Use external calibration with standards of known selenium species.

-

For complex matrices, the method of standard additions may be necessary to correct for matrix effects.

-

An internal standard (e.g., a different selenium isotope or another element not present in the sample) can be used to correct for instrumental drift.

Caption: A general experimental workflow for studying the metabolic fate.

Conclusion

The metabolic fate of 2-amino-4-(ethylseleno)butanoic acid is predicted to be a multifaceted process involving absorption via amino acid transporters, widespread distribution, and metabolism through pathways analogous to those of selenomethionine. Key metabolic events are likely to include its activation to an S-adenosyl derivative, participation in the transselenation pathway to form selenocysteine for selenoprotein synthesis, and non-specific incorporation into proteins. Excretion is expected to occur primarily through the urine as selenosugars and trimethylselenonium ion.

The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and execute studies aimed at elucidating the precise metabolic profile of this and other novel selenoamino acids. Further experimental investigation is necessary to confirm these predictions and to quantify the metabolic fluxes through the different pathways.

References

- 1. Selenomethionine - Wikipedia [en.wikipedia.org]

- 2. Metabolic studies of [75Se]selenocystine and [75Se]selenomethionine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oscillations in tissue uptake of 75Se-L-selenomethionine in rats and mice adapted to controlled feeding schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution of 75 Se-selenomethionine as influenced by the route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of Methionine and Selenomethionine with Methionine Adenosyltransferase and Ethylene-generating Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of Methionine and Selenomethionine with Methionine Adenosyltransferase and Ethylene-generating Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of dietary methionine on the metabolism of selenomethionine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenomethionine incorporation in proteins of individual mammalian cells determined with a genetically encoded fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]

Methodological & Application

Application Note: Quantification of 2-amino-4-(ethylseleno)butanoic Acid in Pharmaceutical Matrices using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-amino-4-(ethylseleno)butanoic acid. The methodology employs pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection, ensuring high specificity and low detection limits suitable for pharmaceutical research and quality control. The protocol has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

2-amino-4-(ethylseleno)butanoic acid is an amino acid analogue of significant interest in drug development due to the potential therapeutic properties of organoselenium compounds. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document provides a detailed protocol for its determination using a widely available HPLC system with a fluorescence detector. The method is based on the well-established chemistry of OPA derivatization of primary amines, which yields a highly fluorescent isoindole product.

Experimental Protocols

Materials and Reagents

-

2-amino-4-(ethylseleno)butanoic acid reference standard: (Purity > 99%)

-

o-Phthalaldehyde (OPA): Reagent grade

-

3-Mercaptopropionic acid (3-MPA): Reagent grade

-

Boric Acid: ACS grade

-

Sodium Hydroxide: ACS grade

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Water: Deionized, 18.2 MΩ·cm

-

Hydrochloric Acid: ACS grade

Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters: 0.22 µm PTFE.

Preparation of Solutions

-